molecular formula C12H20BClN2O2 B2935111 (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride CAS No. 2096339-70-5

(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride

Cat. No.: B2935111
CAS No.: 2096339-70-5
M. Wt: 270.56
InChI Key: SOCFZGNCUXOEJJ-UHFFFAOYSA-N
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Description

(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an ethylpiperazin-1-yl group. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The synthesis of boronic acids typically involves the reaction of phenylboronic acid with ethylpiperazine under specific conditions, such as the use of a catalyst and controlled temperature.

  • Hydrochloride Formation: The boronic acid is then converted to its monohydrochloride form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed on the ethylpiperazin-1-yl group to produce amines.

  • Substitution: The phenyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Boronic Esters: Formed through the reaction of boronic acids with alcohols.

  • Amines: Produced by the reduction of the ethylpiperazin-1-yl group.

  • Substituted Phenyl Compounds: Resulting from electrophilic substitution on the phenyl ring.

Scientific Research Applications

(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis and catalysis.

  • Biology: The compound is used in biochemical assays and as a building block for bioconjugation.

  • Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.

  • Industry: The compound is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride exerts its effects depends on its specific application. For example, in catalysis, it may act as a Lewis acid to facilitate reactions. In drug discovery, it may interact with biological targets through its boronic acid group, forming reversible covalent bonds with amino acids in enzymes or receptors.

Molecular Targets and Pathways Involved:

  • Enzymes: The boronic acid group can bind to the active sites of enzymes, modulating their activity.

  • Receptors: It may interact with receptor proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents on the phenyl ring.

  • Piperazine Derivatives: Compounds containing piperazine rings with various functional groups.

  • Phenylboronic Acid Derivatives: Similar compounds with different substituents on the phenyl ring.

Uniqueness: (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride is unique due to its specific combination of the boronic acid group and the ethylpiperazin-1-yl group, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)phenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6,16-17H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCFZGNCUXOEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)CC)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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